2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one
Description
This compound features a benzo[d][1,3]dioxol-5-yl (piperonyl) group linked via an ethanone bridge to a 1,1-difluoro-6-azaspiro[2.5]octan-6-yl moiety. The azaspiro[2.5]octane core introduces conformational rigidity, while the difluoro substitution enhances metabolic stability and electronic properties. Its molecular formula is C₁₆H₁₆F₂NO₃, with a molecular weight of 308.31 g/mol (calculated). The benzo[d][1,3]dioxolyl group is a common pharmacophore in bioactive molecules, often associated with enhanced binding affinity to neurological or enzymatic targets .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3/c17-16(18)9-15(16)3-5-19(6-4-15)14(20)8-11-1-2-12-13(7-11)22-10-21-12/h1-2,7H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSFONUIQMNPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Benzo[d][1,3]dioxol-5-yl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and effects on various biological systems.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H16F2N2O3
- CAS Number : [Insert CAS Number if available]
The compound features a benzo[d][1,3]dioxole moiety linked to a difluorinated spirocyclic structure, which may contribute to its unique biological properties.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds structurally related to this compound. For instance, derivatives with similar dioxole structures have shown significant cytotoxic effects against various cancer cell lines:
These findings suggest that the presence of the benzo[d][1,3]dioxole ring may enhance the cytotoxic activity against cancer cells.
The proposed mechanism of action for compounds featuring the benzo[d][1,3]dioxole structure involves interaction with estrogen receptors (ERα and GPER). In silico molecular docking studies indicate that these compounds can bind effectively to these receptors, potentially modulating signaling pathways involved in cancer cell proliferation and survival .
Anti-inflammatory and Antimicrobial Properties
In addition to anticancer activity, related compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. The synthesized derivatives exhibited varying degrees of antimicrobial activity against selected bacterial pathogens but were primarily noted for their cytotoxic effects on solid tumor cell lines .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical settings:
Study 1: Cytotoxicity Against Breast Cancer Cells
A study evaluating the cytotoxic effects of various benzodioxole derivatives found that one derivative exhibited an inhibition rate of 21.4% against MCF-7 breast cancer cells compared to a reference drug (tamoxifen) which showed 71.3% inhibition .
Study 2: Inhibition of Pro-inflammatory Cytokines
Research on benzoxazepine derivatives indicated that these compounds could significantly reduce IL-6 and TNF-α levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Comparison with Similar Compounds
Structural Analogues with Azaspiro Moieties
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(m-tolyl)ethan-1-one
- Structure : Replaces the benzo[d][1,3]dioxol-5-yl group with a meta-tolyl (m-tolyl) substituent.
- Molecular Formula: C₁₆H₁₉F₂NO.
- Molecular Weight : 279.32 g/mol .
- The m-tolyl group may enhance lipophilicity compared to the polar dioxolane ring.
1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3,3-diphenylpropan-1-one
- Structure: Extends the ethanone bridge to a propanone chain with two phenyl groups.
- Molecular Formula: C₂₂H₂₃F₂NO.
- Molecular Weight : 355.4 g/mol .
- Key Differences: The diphenylpropanone moiety introduces steric bulk, likely reducing membrane permeability. Enhanced hydrophobic interactions may favor binding to lipophilic targets.
Analogues with Benzo[d][1,3]dioxol-5-yl Substituents
1-(Benzo[d][1,3]dioxol-5-yl)-2-(ethylamino)butan-1-one
- Structure: Features an ethylamino-butyl chain instead of the azaspiro ring.
- Key Differences: The flexible aminoalkyl chain may confer different pharmacokinetic properties, such as increased solubility but reduced metabolic stability .
2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one
- Structure: Incorporates a difluorobenzo[d][1,3]dioxolyl group and a quinazolinone core.
Physicochemical and Pharmacological Comparisons
- Metabolic Stability: The difluoro-azaspiro ring in the target compound resists oxidative metabolism compared to non-fluorinated spirocyclic analogues .
- Bioavailability: The benzo[d][1,3]dioxol-5-yl group may improve blood-brain barrier penetration relative to bulkier substituents like diphenylpropanone .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
